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Compound of Interest

Compound Name: Methylphosphonic difluoride

Cat. No.: B1213503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methylphosphonic difluoride (DF), with the chemical formula CH₃POF₂, is an

organophosphorus compound of significant interest due to its role as a key precursor in the

synthesis of highly toxic nerve agents, including sarin and soman.[1][2][3] A comprehensive

understanding of its thermodynamic properties is crucial for safe handling, storage, and for the

development of effective countermeasures and decomposition technologies. This technical

guide provides a detailed overview of the core thermodynamic properties of

methylphosphonic difluoride, outlines the experimental methodologies used for their

determination, and presents key chemical pathways involving this compound.

Core Thermodynamic Properties
The thermodynamic properties of methylphosphonic difluoride have been experimentally

determined, most notably through adiabatic calorimetry. The following tables summarize the

key quantitative data available for this compound.

Table 1: Fundamental Thermodynamic and Physical
Properties
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Property Value Unit Conditions Reference(s)

Molecular Weight 100.0045 g/mol - [1]

Boiling Point 98 - 100 °C
Atmospheric

Pressure

Melting Point -37 °C -

Density 1.3314 g/cm³ 20 °C

1.359 g/mL 25 °C (77 °F) [1]

Vapor Pressure 36 mmHg 25 °C (77 °F) [1]

Triple Point

Temperature
236.34 ± 0.05 K -

Table 2: Enthalpy, Entropy, and Heat Capacity
Property Value Unit Conditions Reference(s)

Enthalpy of

Fusion (ΔfusH)
11,878 ± 12 J/mol At Triple Point

Entropy of

Fusion (ΔfusS)
50.26 J/mol·K At Triple Point

Liquid Phase

Molar Entropy

(S°liquid)

208.3 ± 0.3 J/mol·K

298.15 K,

Saturation

Pressure

Gaseous State

Molar Entropy

(S°gas)

312.7 ± 3 J/mol·K 298.15 K, 1 atm

Liquid Phase

Heat Capacity

(Cp,liquid)

145.14 J/mol·K 298.15 K
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Table 3: Temperature-Dependent Thermodynamic
Functions (Condensed Phase)
The following data were derived from smoothed values obtained from adiabatic calorimetry

measurements.

Temperature
(K)

Heat Capacity
(Cp) (J/mol·K)

Enthalpy (H° -
H°0) (J/mol)

Entropy (S°)
(J/mol·K)

Gibbs Free
Energy ((G° -
H°0)/T)
(J/mol·K)

15 7.87 29.5 2.64 -0.69

50 40.58 664.4 20.33 -7.04

100 66.82 3,389 55.31 -21.42

150 85.19 7,163 86.23 -38.54

200 104.22 11,895 114.60 -55.12

236.34 (solid) 120.58 15,983 134.77 -66.53

236.34 (liquid) 136.82 27,861 185.03 -66.53

250 138.45 29,752 192.72 -71.69

298.15 145.14 36,597 208.34 -85.98

335 150.62 42,087 224.22 -100.12

Data extracted and compiled from Furukawa et al. (1964).

Experimental Protocols
The primary experimental technique for determining the thermodynamic properties of

methylphosphonic difluoride has been adiabatic calorimetry.

Adiabatic Calorimetry for Heat Capacity Measurement
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Objective: To measure the heat capacity of methylphosphonic difluoride over a range of

temperatures in its solid and liquid phases.

Apparatus:

A gold-plated copper sample vessel with a re-entrant well for a heater and a platinum

resistance thermometer.

An adiabatic shield surrounding the sample vessel, with its temperature controlled to match

that of the sample, minimizing heat exchange with the surroundings.

A high-vacuum system to evacuate the space between the sample vessel and the adiabatic

shield.

A precision timer and electrical measurement instruments (potentiometer, standard resistors,

etc.) to accurately determine the energy input.

Methodology:

Sample Purification: Due to the high reactivity and toxicity of methylphosphonic difluoride,

purification is performed in a closed glass system. This involves slow crystallization and

fractional melting procedures to achieve high purity.

Sample Loading: A known mass of the purified liquid sample is distilled under vacuum into

the pre-weighed, cooled sample vessel. The vessel is then sealed.

Calorimetric Measurement:

The sample is cooled to the starting temperature (e.g., near liquid helium or liquid nitrogen

temperatures).

A known amount of electrical energy is supplied to the heater in the sample vessel for a

specific duration, causing a small, controlled increase in temperature.

The temperature of the adiabatic shield is continuously and automatically adjusted to

remain as close as possible to the temperature of the sample vessel, thereby creating an

adiabatic condition (no heat loss or gain).
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The initial and final equilibrium temperatures of the sample are precisely measured using

the platinum resistance thermometer.

The heat capacity of the sample is calculated from the energy input and the observed

temperature rise, after accounting for the heat capacity of the empty sample vessel

(determined in separate experiments).

Data Analysis: The measurements are repeated over the entire temperature range of

interest. The collected data points are then used to generate a smoothed curve of heat

capacity versus temperature. From this, other thermodynamic functions such as enthalpy,

entropy, and Gibbs free energy are calculated by numerical integration.

Chemical Pathways and Relationships
Methylphosphonic difluoride is a central molecule in several key chemical transformations,

primarily its synthesis from a dichloro- precursor and its subsequent conversion to nerve

agents.

Synthesis of Methylphosphonic Difluoride
The most common laboratory and industrial synthesis of methylphosphonic difluoride
involves the fluorination of methylphosphonyl dichloride (CH₃POCl₂). This can be achieved

using various fluorinating agents, such as sodium fluoride (NaF) or hydrogen fluoride (HF).

Methylphosphonyl
Dichloride (CH₃POCl₂)

Methylphosphonic
Difluoride (CH₃POF₂)

Fluorination

Sodium Fluoride (NaF)

Sodium Chloride (NaCl)Byproduct

Click to download full resolution via product page

Caption: Synthesis of Methylphosphonic Difluoride.

Experimental Workflow for Synthesis:
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Methylphosphonyl dichloride is reacted with a fluorinating agent, such as sodium fluoride.

The reaction is typically carried out in a solvent or, in some procedures, without a solvent at

elevated temperatures.

The reaction mixture is heated to drive the substitution of chlorine atoms with fluorine atoms.

The product, methylphosphonic difluoride, is then purified, often by distillation, to separate

it from the salt byproduct (e.g., sodium chloride) and any unreacted starting materials.

Start

Combine Methylphosphonyl Dichloride
and Sodium Fluoride

Heat Reaction Mixture

Purify by Distillation

Methylphosphonic Difluoride

Click to download full resolution via product page

Caption: Experimental Workflow for DF Synthesis.

Reaction to Form Sarin
Methylphosphonic difluoride is a direct precursor to the nerve agent sarin. The synthesis

involves the reaction of methylphosphonic difluoride with isopropyl alcohol. This reaction is
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often carried out in the presence of an amine, such as isopropylamine, which acts as a

hydrogen fluoride scavenger.

Methylphosphonic
Difluoride (CH₃POF₂)
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Caption: Reaction of DF to form Sarin.

Experimental Workflow for Sarin Synthesis:

Methylphosphonic difluoride is mixed with isopropyl alcohol.

An acid scavenger, such as isopropylamine, is typically included in the reaction mixture to

neutralize the hydrogen fluoride byproduct that is formed.

The reaction proceeds to form O-isopropyl methylphosphonofluoridate (Sarin).

Due to the extreme toxicity of the product, this synthesis is only performed under strict,

controlled conditions in specialized laboratories.
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Caption: Experimental Workflow for Sarin Synthesis.

Conclusion
The thermodynamic properties of methylphosphonic difluoride are well-characterized,

primarily due to the detailed calorimetric studies conducted in the mid-20th century. This data is

fundamental for chemical safety and for understanding the energetics of its synthesis and

subsequent reactions. The chemical pathways leading from its precursor and to the formation

of highly toxic compounds underscore the importance of stringent control over this substance.

The information presented in this guide serves as a critical resource for researchers and

professionals working in fields where a deep understanding of this compound is essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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